Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent, orally bioavailable, small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. [, , , ] It belongs to a class of drugs known as BH3 mimetics. [] Venetoclax plays a crucial role in scientific research, specifically in the field of oncology, due to its ability to selectively inhibit BCL-2, a protein often overexpressed in various cancers. [, , ] This overexpression can lead to cancer cell survival and resistance to chemotherapy. [] By inhibiting BCL-2, venetoclax promotes apoptosis (programmed cell death) in cancer cells. [, ]
Limited information on the physical and chemical properties of venetoclax is available in the abstracts. One study mentions its oral bioavailability, suggesting good absorption from the gastrointestinal tract. [] Other physical and chemical properties, such as melting point, boiling point, and solubility are not mentioned.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: